molecular formula C17H24BrNO4 B12864748 (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

Cat. No.: B12864748
M. Wt: 386.3 g/mol
InChI Key: KOHASJYQFMVQSW-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amine, and a methylpentanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: Formation of the amine group through nucleophilic substitution reactions.

    Protection: Protection of the amine group with tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions.

    Coupling: Coupling of the protected amine with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: Pd/C and H2 under atmospheric or elevated pressure.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

    Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The bromophenyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-5-Phenyl-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.

    (2R,4S)-5-(4-Chlorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Contains a chlorine atom instead of bromine, leading to variations in electronic and steric effects.

    (2R,4S)-5-(4-Fluorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Features a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of the bromine atom in (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its chiral nature also allows for the study of stereoselective reactions and interactions in various research fields.

Properties

Molecular Formula

C17H24BrNO4

Molecular Weight

386.3 g/mol

IUPAC Name

(2R,4S)-5-(4-bromophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H24BrNO4/c1-11(15(20)21)9-14(19-16(22)23-17(2,3)4)10-12-5-7-13(18)8-6-12/h5-8,11,14H,9-10H2,1-4H3,(H,19,22)(H,20,21)/t11-,14+/m1/s1

InChI Key

KOHASJYQFMVQSW-RISCZKNCSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.